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molecular formula C17H16N2O2 B8622029 Ethyl 2-methyl-1-(quinolin-2-yl)-1H-pyrrole-3-carboxylate CAS No. 649727-04-8

Ethyl 2-methyl-1-(quinolin-2-yl)-1H-pyrrole-3-carboxylate

Cat. No. B8622029
M. Wt: 280.32 g/mol
InChI Key: LXMLCWQGXIPGSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07078414B2

Procedure details

3.9 g (93 mmol) of lithium hydroxide monohydrate, portionwise every 24 hours, are added at 20° C. to 1.9 g (6.78 mmol) of 3-ethoxycarbonyl-2-methyl-1-(quinol-2-yl)-1H-pyrrole dissolved in 50 mL of tetrahydrofuran and 50 mL of water. After stirring at reflux for 72 hours, the reaction mixture is concentrated to dryness under reduced pressure (2.7 kPa) to give a residue that is taken up in 75 mL of water. The pH of the aqueous phase is adjusted to 2 by addition of concentrated hydrochloric acid. After stirring for 1 hour, the aqueous phase is filtered and the solid residue is dried under reduced pressure (2.7 kPa) at 40° C. to give 1.9 g of 3-carboxy-2-methyl-1-(quinol-2-yl)-1H-pyrrole in the form of a beige-coloured solid.
Name
lithium hydroxide monohydrate
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
6.78 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Quantity
75 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
O.[OH-].[Li+].C([O:6][C:7]([C:9]1[CH:13]=[CH:12][N:11]([C:14]2[CH:23]=[CH:22][C:21]3[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=3)[N:15]=2)[C:10]=1[CH3:24])=[O:8])C.Cl>O1CCCC1.O>[C:7]([C:9]1[CH:13]=[CH:12][N:11]([C:14]2[CH:23]=[CH:22][C:21]3[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=3)[N:15]=2)[C:10]=1[CH3:24])([OH:8])=[O:6] |f:0.1.2|

Inputs

Step One
Name
lithium hydroxide monohydrate
Quantity
3.9 g
Type
reactant
Smiles
O.[OH-].[Li+]
Step Two
Name
Quantity
6.78 mmol
Type
reactant
Smiles
C(C)OC(=O)C1=C(N(C=C1)C1=NC2=CC=CC=C2C=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
75 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 72 hours
Duration
72 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture is concentrated to dryness under reduced pressure (2.7 kPa)
CUSTOM
Type
CUSTOM
Details
to give a residue that
STIRRING
Type
STIRRING
Details
After stirring for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the aqueous phase is filtered
CUSTOM
Type
CUSTOM
Details
the solid residue is dried under reduced pressure (2.7 kPa) at 40° C.

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C1=C(N(C=C1)C1=NC2=CC=CC=C2C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: CALCULATEDPERCENTYIELD 111.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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